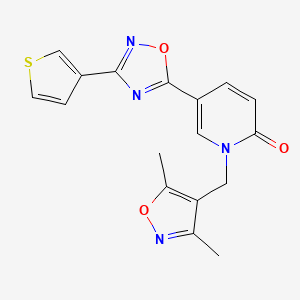

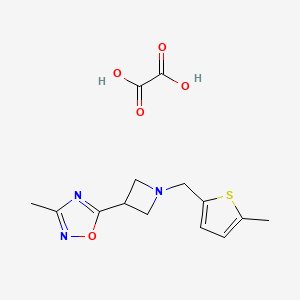

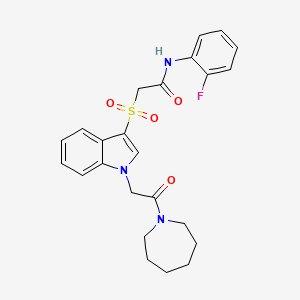

3-ethylsulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ethylsulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that is commonly referred to as ENB. It is a member of the benzamide class of compounds and has been the subject of several scientific studies. ENB is known for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

科学的研究の応用

Chemical Indicators and Cell Viability

One significant area of application involves the use of related compounds as chromogenic indicators for biological and chemical assays. A study by Ishiyama et al. (1997) synthesized a highly water-soluble disulfonated tetrazolium salt, which, when reduced by NADH, produces a formazan dye that absorbs at 460 nm, demonstrating its utility as a sensitive chromogenic indicator for NADH and as a cell viability indicator in cell proliferation assays (Ishiyama et al., 1997).

Corrosion Inhibition

Another application is in the field of corrosion inhibition, where benzamide derivatives, such as those studied by Mishra et al. (2018), have shown effectiveness in protecting mild steel against acidic corrosion. These derivatives demonstrate how variations in the chemical structure, such as the presence of nitro (NO2) and methoxy (OCH3) substituents, can significantly influence the inhibition efficiency, with the methoxy substituent enhancing the efficiency. This study also combines computational and experimental approaches to better understand the mechanisms behind the observed inhibition behavior (Mishra et al., 2018).

Radioligand Development for Neurological Studies

In neurological research, derivatives similar to 3-ethylsulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide have been explored for their potential as radioligands. For example, Brown-Proctor et al. (1999) synthesized a compound for in vivo imaging studies targeting acetylcholinesterase (AChE), a key enzyme involved in neurological function. Although the compound showed good brain permeability, its uniform regional brain distribution suggested limitations for its use as a selective imaging agent (Brown-Proctor et al., 1999).

Pharmaceutical Research and Drug Development

In pharmaceutical research, the synthesis and characterization of benzamide derivatives have been integral in developing new medications. For instance, Sonda et al. (2004) synthesized a series of benzamide derivatives as selective serotonin 4 receptor agonists, demonstrating potential applications in treating gastrointestinal motility disorders. Their work highlights the importance of specific structural modifications in achieving desired pharmacological effects (Sonda et al., 2004).

特性

IUPAC Name |

3-ethylsulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-6-4-5-11(9-13)16(19)17-14-10-12(18(20)21)7-8-15(14)24-2/h4-10H,3H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOGCQNJJVKYOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cinnamyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2678560.png)

![Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2678565.png)

![7-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2678569.png)

![2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide](/img/structure/B2678573.png)

![Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2678575.png)

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)